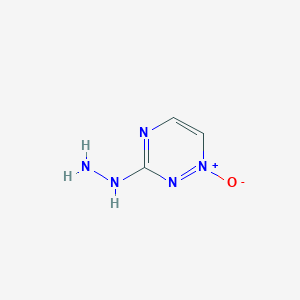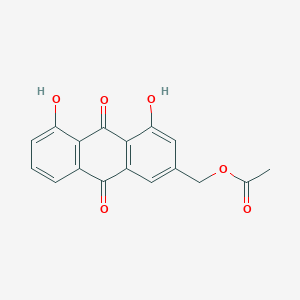
Aloe emodin w-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aloe emodin w-acetate is a derivative of aloe emodin, an anthraquinone compound found in the roots, stems, and leaves of plants such as aloe vera, rhubarb, and cassia . Aloe emodin itself is known for its broad range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects . This compound is a modified form of this compound, designed to enhance its properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aloe emodin w-acetate typically involves the acetylation of aloe emodin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at a temperature of around 50°C to 60°C for several hours to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where aloe emodin is mixed with acetic anhydride and a catalyst. The reaction mixture is then heated and stirred continuously to achieve the desired product. After the reaction is complete, the product is purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Aloe emodin w-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Aloe emodin w-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its effects on cell viability, migration, and gene expression.
Industry: It is used in the formulation of antimicrobial coatings and other products.
Wirkmechanismus
The mechanism of action of aloe emodin w-acetate involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Aloe emodin w-acetate is compared with other similar anthraquinone derivatives such as:
Eigenschaften
CAS-Nummer |
65615-58-9 |
|---|---|
Molekularformel |
C17H12O6 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
(4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl acetate |
InChI |
InChI=1S/C17H12O6/c1-8(18)23-7-9-5-11-15(13(20)6-9)17(22)14-10(16(11)21)3-2-4-12(14)19/h2-6,19-20H,7H2,1H3 |
InChI-Schlüssel |
FUECAILUKAJTBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
melting_point |
213 - 214 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


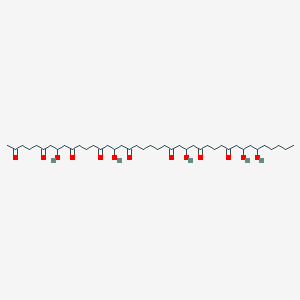
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
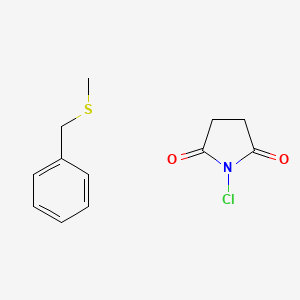
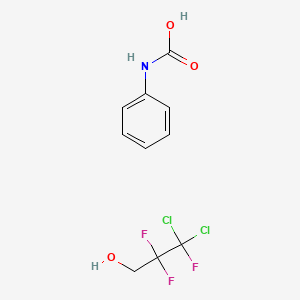
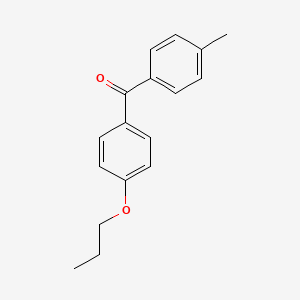
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
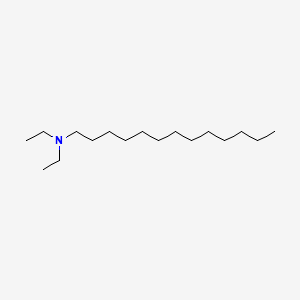
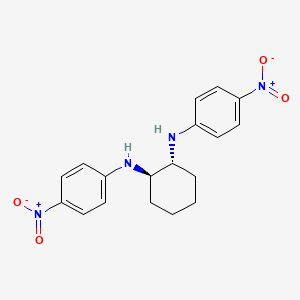
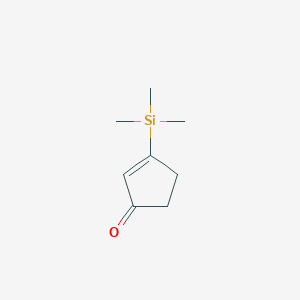
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
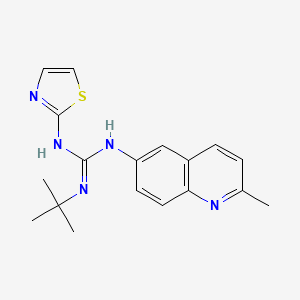
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

